What is the chemical structure of Raloxifene Bismethyl Ether hydrochloride
What is the chemical structure of Raloxifene Bismethyl Ether hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Raloxifene Bismethyl Ether hydrochloride. This compound is a key metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). While Raloxifene itself has clinical applications, understanding its metabolites is crucial for comprehensive pharmacological and toxicological profiling.
Chemical and Physical Properties
Raloxifene Bismethyl Ether hydrochloride is characterized by the methylation of both hydroxyl groups of Raloxifene. This structural modification significantly alters its biological activity, rendering it inactive as an estrogen receptor modulator.[1][2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride | Inferred from structure |
| Molecular Formula | C30H32ClNO4S | [2][3] |
| Molecular Weight | 538.10 g/mol | [3] |
| CAS Number | 84541-36-6 | [2][3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in DMSO and methanol (B129727). | Inferred from related compounds[1] |
| Storage | Store at -20°C for long-term stability. | [2] |
Chemical Structure
The chemical structure of Raloxifene Bismethyl Ether hydrochloride is depicted below. The structure was generated based on its SMILES (Simplified Molecular Input Line Entry Specification) notation: O=C(C1=C(C2=CC=C(OC)C=C2)SC3=CC(OC)=CC=C31)C4=CC=C(OCCN5CCCCC5)C=C4.[H]Cl.
Caption: Chemical structure of Raloxifene Bismethyl Ether hydrochloride.
Experimental Protocols
Synthesis of Raloxifene Bismethyl Ether Hydrochloride
The synthesis of Raloxifene Bismethyl Ether hydrochloride can be achieved through a Friedel-Crafts acylation reaction. The following protocol is adapted from the synthesis of Raloxifene hydrochloride.
Materials:
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4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride
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Thionyl chloride
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Pyridine
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Anhydrous aluminum chloride (AlCl3)
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Methylene (B1212753) dichloride (DCM)
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Methanol
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Hydrochloric acid (HCl)
Procedure:
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Formation of the Acid Chloride: To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride in methylene dichloride and a catalytic amount of pyridine, add thionyl chloride dropwise at room temperature under an inert atmosphere. Heat the reaction mixture to 40-45°C and stir for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride and solvent under vacuum to obtain the crude acid chloride hydrochloride salt.
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Friedel-Crafts Acylation: Dissolve the crude acid chloride in methylene dichloride and cool the solution to 0-10°C. Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene to the solution. Add anhydrous aluminum chloride portion-wise while maintaining the temperature below 15°C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Work-up and Purification: Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.
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Salt Formation and Crystallization: Dissolve the crude product in methanol and add a solution of hydrochloric acid in methanol. Stir the mixture at room temperature to allow for the formation of the hydrochloride salt. The product can be purified by recrystallization from a suitable solvent system like methanol/water to yield pure Raloxifene Bismethyl Ether hydrochloride.
Characterization Methods
The characterization of Raloxifene Bismethyl Ether hydrochloride would typically involve a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm.
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Column Temperature: 45°C.
Liquid Chromatography-Mass Spectrometry (LC-MS):
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Chromatography: Utilize the HPLC conditions described above.
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Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode would be suitable for detecting the protonated molecule [M+H]+. The expected m/z would be around 502.2 (for the free base).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be complex, showing characteristic signals for the aromatic protons, the methoxy (B1213986) groups (around 3.8-3.9 ppm), the piperidine (B6355638) ring protons, and the ethoxy linker protons. The spectrum would be recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.
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¹³C NMR: The spectrum would show distinct signals for all 30 carbon atoms in the molecule, including the carbonyl carbon (around 195 ppm), the aromatic carbons, and the aliphatic carbons of the side chain and methoxy groups.
Infrared (IR) Spectroscopy:
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The IR spectrum would display characteristic absorption bands for the C=O stretch of the ketone (around 1640-1650 cm⁻¹), C-O-C stretching of the ether linkages, and aromatic C-H and C=C stretching vibrations.
Signaling Pathways and Logical Relationships
As Raloxifene Bismethyl Ether is biologically inactive at the estrogen receptor, it is not expected to significantly modulate estrogen-related signaling pathways. Its primary relevance is in the context of Raloxifene metabolism. The logical relationship is straightforward: Raloxifene is metabolized to Raloxifene Bismethyl Ether, which is then likely further metabolized and excreted.
Caption: Metabolic pathway of Raloxifene to its bismethyl ether derivative.
Conclusion
This technical guide has provided a detailed overview of Raloxifene Bismethyl Ether hydrochloride, a significant metabolite of Raloxifene. The information on its chemical structure, properties, synthesis, and characterization methods serves as a valuable resource for researchers in drug development and medicinal chemistry. Further studies to obtain and publish detailed experimental spectra would be beneficial to the scientific community.
